Rp-8-CPT-cAMPS

Descripción general

Descripción

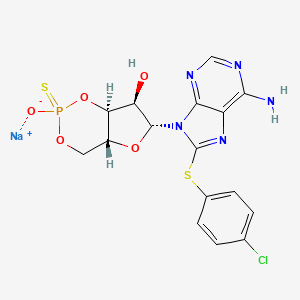

Rp-8-CPT-AMP (sal de sodio): es una combinación estructural de los análogos de AMP cíclico lipofílicos y no hidrolizables, 8-CPT-AMP cíclico y Rp-AMP cíclico . Funciona como un inhibidor selectivo de sitio de la proteína quinasa A (PKA) tipo I y II, con preferencia hacia el sitio A del tipo I y el sitio B del tipo II . Al ocupar los sitios de unión de AMP cíclico en la subunidad reguladora de PKA, el Rp-8-CPT-AMP cíclico evita la activación disociativa de la holoenzima quinasa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Rp-8-CPT-AMP (sal de sodio) se sintetiza a través de una serie de reacciones químicas que involucran la combinación de 8-CPT-AMP cíclico y Rp-AMP cíclico .

Métodos de producción industrial: Los métodos de producción industrial para Rp-8-CPT-AMP (sal de sodio) no están ampliamente documentados en la literatura pública. es probable que la síntesis a gran escala siga principios similares a la síntesis de laboratorio, con optimización para rendimiento, pureza y rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El Rp-8-CPT-AMP (sal de sodio) principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el grupo 4-clorofeniltio . Es relativamente estable y no se oxida ni se reduce fácilmente en condiciones de laboratorio estándar .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones del Rp-8-CPT-AMP (sal de sodio) incluyen solventes orgánicos como la dimetilformamida (DMF), el dimetilsulfóxido (DMSO) y el etanol . Las condiciones de reacción típicamente involucran temperaturas y niveles de pH controlados para garantizar la estabilidad del compuesto .

Productos principales: Los productos principales formados a partir de reacciones que involucran Rp-8-CPT-AMP (sal de sodio) son típicamente derivados con grupos funcionales modificados, que pueden utilizarse para estudios bioquímicos adicionales .

Aplicaciones Científicas De Investigación

Cardiovascular Research

In cardiovascular studies, Rp-8-CPT-cAMPS has been utilized to explore the role of cAMP in heart contractility. Experiments have shown that this compound can block the positive inotropic effects induced by β-adrenergic stimulation, providing insights into how cAMP signaling influences cardiac function. For instance, it has been demonstrated that this compound effectively inhibits frequency-dependent changes in contraction amplitude in isolated myocytes, highlighting its potential as a tool to dissect cAMP-mediated pathways in cardiac physiology .

Neuroscience

In neurobiological contexts, this compound has been employed to study long-term potentiation (LTP) mechanisms in cerebellar neurons. Research indicates that this compound can occlude LTP induced by forskolin, suggesting a critical role for PKA in synaptic plasticity processes . By inhibiting PKA activity, researchers can better understand the molecular underpinnings of memory and learning.

Endocrinology

The compound has also been pivotal in endocrinological studies, particularly concerning insulin secretion mechanisms. In experiments involving glucose-stimulated insulin secretion (GSIS), this compound has been shown to inhibit first-phase insulin release from pancreatic islets significantly. This effect underscores the importance of cAMP signaling in regulating insulin dynamics and highlights potential therapeutic targets for diabetes management .

Case Studies

Mecanismo De Acción

El Rp-8-CPT-AMP (sal de sodio) ejerce sus efectos al ocupar los sitios de unión de AMP cíclico en la subunidad reguladora de la proteína quinasa A (PKA) . Esto evita que la holoenzima quinasa experimente una activación disociativa, inhibiendo así la actividad de la PKA . Los objetivos moleculares involucrados incluyen las subunidades reguladoras de la PKA tipo I y II, con preferencia por el sitio A del tipo I y el sitio B del tipo II .

Comparación Con Compuestos Similares

Compuestos similares:

8-CPT-AMP cíclico: Un activador lipofílico de las proteínas quinasas dependientes de AMP cíclico.

Rp-AMP cíclico: Un análogo no hidrolizable de AMP cíclico que actúa como un inhibidor competitivo de la PKA.

Singularidad: El Rp-8-CPT-AMP (sal de sodio) es único en su capacidad para inhibir selectivamente tanto la PKA tipo I como la tipo II con preferencia por sitios de unión específicos . Esta especificidad lo convierte en una herramienta valiosa para estudiar los roles distintos de las isoformas de PKA en la señalización celular .

Actividad Biológica

Introduction

Rp-8-CPT-cAMPS (Rp-8-(4-chlorophenylthio)-adenosine-3',5'-cyclic monophosphorothioate) is a potent and selective antagonist of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA). This compound has garnered attention in various fields of biological research due to its ability to inhibit PKA activation, thereby modulating numerous signaling pathways influenced by cAMP. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications in research and therapeutic contexts.

This compound functions primarily as a competitive inhibitor of PKA by occupying the cAMP binding sites on the regulatory subunits of the kinase. This prevents the dissociation of the PKA holoenzyme and subsequent activation, effectively blocking cAMP-mediated signaling pathways. The compound exhibits significant metabolic stability, which minimizes side effects associated with active metabolites .

Key Characteristics

- Type: PKA inhibitor

- Selectivity: High specificity for PKA over other cAMP targets

- Stability: Hydrolytically stable in biological systems

Impact on Insulin Secretion

Research has demonstrated that this compound plays a crucial role in modulating insulin secretion from pancreatic beta cells. In dynamic perifusion assays, it has been shown to inhibit first-phase glucose-stimulated insulin secretion (GSIS) significantly while having a lesser effect on the second phase. Specifically, treatment with this compound resulted in an approximately 80% reduction in first-phase GSIS, indicating its potent inhibitory effects on cAMP-dependent pathways involved in insulin release .

Modulation of Ca²⁺ Signaling

The compound also influences intracellular calcium signaling. Studies have revealed that this compound can block calcium-induced calcium release (CICR) mechanisms in human pancreatic beta cells. This effect is critical as it underscores the role of cAMP and PKA in mediating calcium dynamics essential for exocytosis and hormone secretion .

Effects on Other Cellular Processes

This compound has been implicated in various other cellular processes:

- Inhibition of IL-5 Release: It has been shown to inhibit interleukin-5 (IL-5) release from peripheral blood mononuclear cells (PBMCs), suggesting a role in immune modulation .

- Activation of K⁺ Channels: The compound effectively blocks inward rectifier K⁺ channel currents induced by platelet-derived growth factor (PDGF), further illustrating its impact on ion channel regulation .

Table: Summary of Biological Activities

Case Study: Insulin Secretion Dynamics

In a study examining the biphasic nature of insulin secretion from isolated human islets, the application of this compound elucidated its role as an antagonist to cAMP signaling pathways. The findings indicated that while first-phase insulin secretion was drastically inhibited, the second phase remained largely intact, suggesting distinct regulatory mechanisms at play during different phases of secretion .

Propiedades

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMSJRRXLCVMW-JVSRKQJHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635549 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129735-01-9 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.